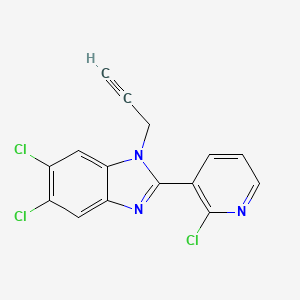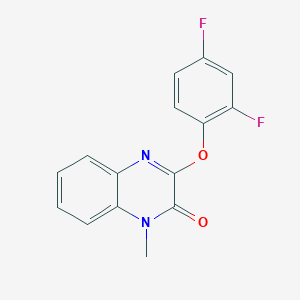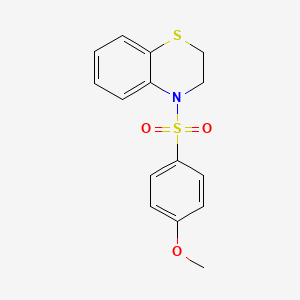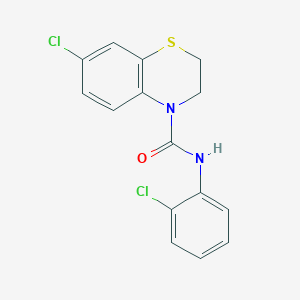
4-(2,4-Difluorophenyl)-1-oxo-1,4-thiazinane-3,5-dione
Vue d'ensemble
Description
The compound 4-(2,4-Difluorophenyl)-1-oxo-1,4-thiazinane-3,5-dione is a derivative of thiazolidine-2,4-dione, which is a heterocyclic compound containing a thiazolidine ring fused with a 1,3-dione structure. The presence of difluorophenyl group suggests potential alterations in the compound's electronic and steric properties compared to its unsubstituted analogs.
Synthesis Analysis
While the specific synthesis of 4-(2,4-Difluorophenyl)-1-oxo-1,4-thiazinane-3,5-dione is not detailed in the provided papers, related compounds have been synthesized through various methods. For instance, the synthesis of complex dioxan-dione rings has been achieved through the reaction of epoxypropane derivatives with trimethylphosphite, as seen in the formation of 1,4-dioxan-2,5-dione derivatives . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the compound , possibly involving cyclodimerization or other ring-forming reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as IR-NMR spectroscopy and single-crystal X-ray diffraction . These methods provide detailed information on the geometry and electronic structure of the molecules. For 4-(2,4-Difluorophenyl)-1-oxo-1,4-thiazinane-3,5-dione, similar analytical techniques would likely reveal insights into its molecular conformation and the influence of the difluorophenyl group on the overall structure.
Chemical Reactions Analysis
Thiazolidine-2,4-diones and their derivatives are known to exhibit a variety of chemical behaviors due to the presence of reactive carbonyl groups and the potential for tautomerism. A detailed DFT study on thiazolidine-2,4-dione and its derivatives has shown that these compounds can exist in multiple tautomeric forms, which may have implications for their reactivity in different chemical environments . The difluorophenyl group in the compound of interest could further influence its reactivity, particularly in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2,4-dione derivatives are influenced by their molecular structure and substituents. Theoretical calculations, such as those performed using DFT methods, can predict properties like proton affinities, molecular electrostatic potential, and natural valence atomic orbital energies . These properties are crucial for understanding the behavior of the compound in biological systems or in chemical reactions. The difluorophenyl group is likely to affect the compound's polarity, solubility, and stability, which are important parameters in drug design and other applications.
Safety And Hazards
Propriétés
IUPAC Name |
4-(2,4-difluorophenyl)-1-oxo-1,4-thiazinane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO3S/c11-6-1-2-8(7(12)3-6)13-9(14)4-17(16)5-10(13)15/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGORPWUIRKIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenyl)-1-oxo-1,4-thiazinane-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile](/img/structure/B3035910.png)
![6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3035911.png)



![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3035919.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035920.png)

![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl Cyclopropanecarboxylate](/img/structure/B3035923.png)
![2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B3035925.png)

![4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether](/img/structure/B3035929.png)
